2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]pyrazine
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Overview
Description
2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]pyrazine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a pyrazine ring substituted with a piperazine moiety, which is further functionalized with a 4-chlorophenylsulfonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]pyrazine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-(4-chlorophenylsulfonyl)piperazine. This intermediate is then reacted with pyrazine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require catalysts or bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine moiety, used as an antihistamine.
Fluoxetine: Another piperazine derivative, known for its antidepressant properties.
Aripiprazole: A piperazine-containing antipsychotic drug.
Uniqueness
2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]pyrazine stands out due to its unique combination of a pyrazine ring and a 4-chlorophenylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c15-12-1-3-13(4-2-12)22(20,21)19-9-7-18(8-10-19)14-11-16-5-6-17-14/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOCICGCGHFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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